An In-depth Technical Guide to 3,3-Dimethoxybutan-2-one
An In-depth Technical Guide to 3,3-Dimethoxybutan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 3,3-Dimethoxybutan-2-one (CAS No. 21983-72-2). The information is intended for researchers, scientists, and professionals in drug development and other chemical industries who may use this compound as a solvent, reagent, or building block in organic synthesis.
Core Chemical Properties
3,3-Dimethoxybutan-2-one, also known as diacetyl mono-dimethyl acetal, is a colorless liquid with a fruity odor.[1] It is characterized by the presence of both a ketone and an acetal functional group, making it a versatile intermediate in various chemical transformations. This compound is soluble in many organic solvents but has limited solubility in water.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of 3,3-Dimethoxybutan-2-one.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₃ | [2][3] |
| Molecular Weight | 132.16 g/mol | [3][4] |
| CAS Number | 21983-72-2 | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 145-146 °C | |
| Density | 0.987 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.407 | |
| Flash Point | 45 °C (113 °F) | [4] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3,3-Dimethoxybutan-2-one.
| Spectrum Type | Key Features |
| ¹H NMR | Consistent with the structure. |
| ¹³C NMR | Data available from various sources. |
| Infrared (IR) | Characteristic peaks for C=O and C-O stretching. |
| Mass Spectrometry (MS) | Provides fragmentation patterns for structural elucidation. |
| Raman | Complementary vibrational data to IR. |
Synthesis of 3,3-Dimethoxybutan-2-one
A common method for the synthesis of 3,3-Dimethoxybutan-2-one involves the reaction of 2,3-butanedione with trimethyl orthoformate.
Experimental Protocol: Synthesis from 2,3-Butanedione
Materials:
-
2,3-Butanedione
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (catalyst)
-
Potassium carbonate
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
Procedure:
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To a solution of 2,3-butanedione in anhydrous diethyl ether, add trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding potassium carbonate and stir for an additional hour.
-
Filter the mixture and wash the solid with anhydrous diethyl ether.
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to yield pure 3,3-Dimethoxybutan-2-one.
Chemical Reactivity and Applications
3,3-Dimethoxybutan-2-one serves as a versatile building block in organic synthesis. Its ketone and protected ketone functionalities allow for a range of chemical transformations.
Conversion to 3-Methoxy-but-3-en-2-one
One notable reaction is its conversion to 3-Methoxy-but-3-en-2-one, a useful enol ether.
Experimental Protocol: Synthesis of 3-Methoxy-but-3-en-2-one
Materials:
-
3,3-Dimethoxybutan-2-one
-
Diisopropylethylammonium tosylate (catalyst)
Procedure:
-
Heat 3,3-Dimethoxybutan-2-one with a catalytic amount of diisopropylethylammonium tosylate at 165 °C.
-
The reaction proceeds via elimination of methanol.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC).
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Upon completion, the product, 3-Methoxy-but-3-en-2-one, can be isolated and purified by distillation.
Safety and Handling
3,3-Dimethoxybutan-2-one is a flammable liquid and vapor. It may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry, and well-ventilated place away from sources of ignition.
Conclusion
3,3-Dimethoxybutan-2-one is a valuable compound in organic synthesis with well-defined chemical and physical properties. The experimental protocols provided in this guide offer a starting point for its synthesis and further chemical transformations. As with any chemical reagent, proper safety precautions are paramount during its handling and use. Further research into its reactivity may unveil new synthetic applications, contributing to the fields of medicinal chemistry and materials science.
